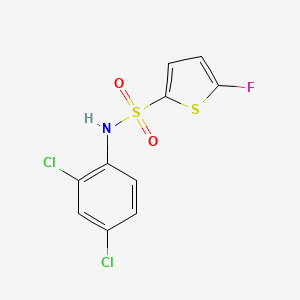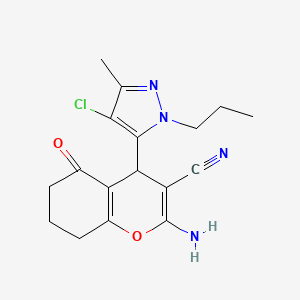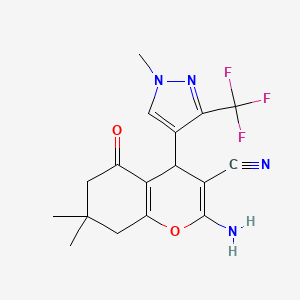![molecular formula C12H9Cl2NS B10929461 2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine](/img/structure/B10929461.png)
2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobenzyl (2-pyridyl) sulfide is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 3 positions, and a pyridyl group attached via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichlorobenzyl (2-pyridyl) sulfide typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-mercaptopyridine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 2,3-dichlorobenzyl (2-pyridyl) sulfide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobenzyl (2-pyridyl) sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2,3-Dichlorobenzyl (2-pyridyl) sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzyl (2-pyridyl) sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The chlorine atoms on the benzyl group can also participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with biological targets. These interactions can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipyridyldisulfide: Used for preparing thiols and activating carboxylic acids for coupling reactions.
Dichlorobenzyl alcohol: A mild antiseptic with broad-spectrum activity against bacteria and viruses.
Uniqueness
2,3-Dichlorobenzyl (2-pyridyl) sulfide is unique due to the presence of both a dichlorobenzyl group and a pyridyl group linked via a sulfide bond. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H9Cl2NS |
|---|---|
Molecular Weight |
270.2 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-10-5-3-4-9(12(10)14)8-16-11-6-1-2-7-15-11/h1-7H,8H2 |
InChI Key |
ZGWHCSOLOQHGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929388.png)
![N-(2-methoxyphenyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10929389.png)

![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929396.png)

![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B10929404.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929414.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10929416.png)


![N-benzyl-3-{[(2-phenylethyl)carbamothioyl]amino}benzamide](/img/structure/B10929446.png)

![2-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10929465.png)
